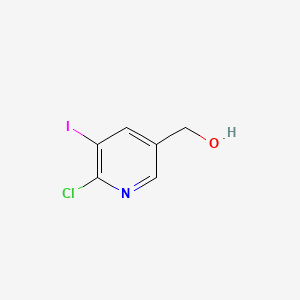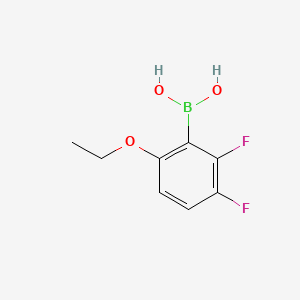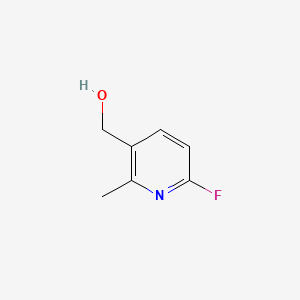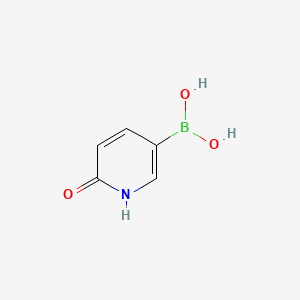
PP1-24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PP1-24 is a compound that belongs to the class of protein phosphatase inhibitorsThis compound specifically inhibits protein phosphatase 1, which plays a crucial role in various cellular processes, including glycogen metabolism, muscle contraction, and cell division .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PP1-24 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly used to purify the final product. The production process must also comply with regulatory standards to ensure safety and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
PP1-24 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired chemical transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of substituted compounds with different properties.
Applications De Recherche Scientifique
PP1-24 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool to study the mechanisms of protein phosphatases and their role in cellular processes.
Biology: In biological research, this compound is used to investigate the regulation of protein phosphorylation and its impact on cell signaling pathways.
Medicine: this compound has potential therapeutic applications in the treatment of diseases related to dysregulated protein phosphorylation, such as cancer and neurodegenerative disorders.
Mécanisme D'action
PP1-24 exerts its effects by inhibiting the activity of protein phosphatase 1. This inhibition occurs through the binding of this compound to the catalytic subunit of the enzyme, preventing it from dephosphorylating its target proteins. The inhibition of protein phosphatase 1 leads to the accumulation of phosphorylated proteins, which can alter various cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to PP1-24 include other protein phosphatase inhibitors such as okadaic acid, calyculin A, and microcystin. These compounds also inhibit protein phosphatases but may have different specificities and potencies .
Uniqueness
This compound is unique in its specific inhibition of protein phosphatase 1, whereas other inhibitors like okadaic acid and calyculin A may also inhibit protein phosphatase 2A. This specificity makes this compound a valuable tool for studying the distinct roles of protein phosphatase 1 in cellular processes .
Propriétés
Numéro CAS |
1429483-76-0 |
|---|---|
Formule moléculaire |
C20H15Cl4N3OS |
Poids moléculaire |
487.22 |
Nom IUPAC |
(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide |
InChI |
InChI=1S/C20H15Cl4N3OS/c21-15-9-7-14(8-10-15)16-12-29-19(25-16)27-18(20(22,23)24)26-17(28)11-6-13-4-2-1-3-5-13/h1-12,18H,(H,25,27)(H,26,28)/b11-6+ |
Clé InChI |
UVWTVHXLCKZAFC-IZZDOVSWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Synonymes |
(2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-2-thiazolyl]amino]ethyl]-2-propenamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


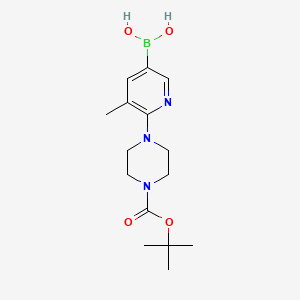
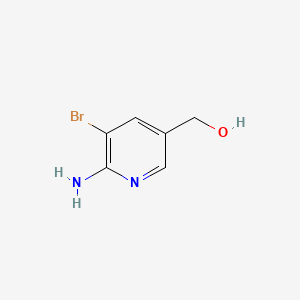
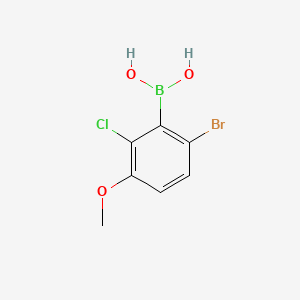


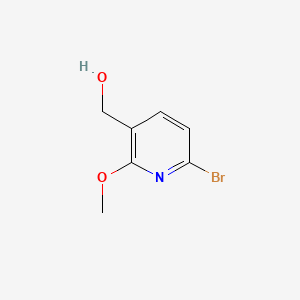
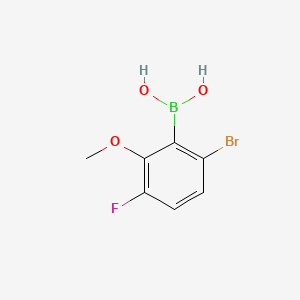
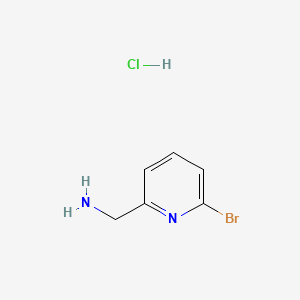
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591775.png)
